N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-propylquinazolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H19N3O2S/c1-2-6-16-20-15-9-4-3-8-14(15)18(21-16)24-12-17(22)19-11-13-7-5-10-23-13/h3-5,7-10H,2,6,11-12H2,1H3,(H,19,22) |
InChI Key |
AUBUDVGIPRHBSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=N1)SCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H19N3O2S
- Molecular Weight : 341.48 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of furfuryl amine with a quinazoline derivative. The process can be optimized for yield and purity using various solvents and reaction conditions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the quinazoline moiety often demonstrate activity against a range of bacterial strains, including resistant pathogens.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antimicrobial activity against E. coli | |
| Quinazoline derivatives | Broad-spectrum antimicrobial activity |
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been documented in several studies. For example, derivatives of quinazoline have shown efficacy in reducing seizure activity in animal models, suggesting that this compound may possess similar properties.
| Study | Model Used | Findings |
|---|---|---|
| Maximal Electroshock (MES) | Significant reduction in seizure duration | |
| Pentylenetetrazole-induced seizures | Effective in preventing seizures |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It is hypothesized that the compound interacts with neurotransmitter systems, possibly modulating GABAergic and glutamatergic pathways, which are critical in seizure activity and mood regulation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of various quinazoline derivatives, including those structurally related to this compound. Results indicated notable inhibition against Gram-positive and Gram-negative bacteria.
- Anticonvulsant Screening : In a controlled experiment involving MES models, compounds similar to this compound were administered to assess their anticonvulsant properties, revealing promising results that warrant further investigation.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : Approximately 345.43 g/mol
The compound's structure suggests potential for diverse biological activity due to the presence of both furan and quinazoline ring systems, which are known for their therapeutic properties.
Anticancer Activity
N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide has shown promise in cancer research. Preliminary studies indicate that it may interact with specific kinases involved in cancer signaling pathways. The dual functional groups allow for the exploration of various mechanisms of action against cancer cells.
Case Studies:
- Interaction studies using molecular docking suggest that this compound could bind effectively to target proteins associated with tumor growth and metastasis.
| Compound | Biological Activity | Target |
|---|---|---|
| This compound | Potential anticancer properties | Kinases involved in cancer signaling |
Antimicrobial Properties
The compound's structural features also indicate potential antimicrobial activity. The furan ring is known for its ability to enhance the bioactivity of compounds against various pathogens.
Research Findings:
- Studies have indicated that derivatives similar to this compound exhibit significant antimicrobial effects, suggesting that this compound could be developed as a lead for new antibiotics.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful optimization to achieve high yields and purity. The synthesis pathway may include:
- Formation of the furylmethyl component.
- Synthesis of the quinazoline moiety.
- Coupling through thioether formation.
Comparison with Similar Compounds
The following table summarizes key structural analogs and their reported biological activities or structural features:
Structural and Functional Analysis
Heterocyclic Core Variations
- Quinazoline vs. In contrast, triazole (–3) and oxadiazole () cores are monocyclic and may offer different electronic profiles or metabolic stability .
- Sulfanyl Linkage : The sulfanyl (-S-) bridge is conserved across most analogs, suggesting its role in stabilizing molecular conformation or enhancing redox activity.
Substituent Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
